(+)-Bornyl acetate

Semiochemistry Pest Control Behavioral Neuroscience

(+)-Bornyl acetate (CAS 20347-65-3) is a naturally occurring bicyclic monoterpene ester, a chiral constituent of coniferous essential oils. It is distinguished from its enantiomer and various structural analogs by its specific stereochemistry and resulting biological profile.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 20347-65-3
Cat. No. B050281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Bornyl acetate
CAS20347-65-3
Synonyms(1R,2S,4R)-(+)-2-Bornanol Acetate; _x000B_(1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Acetate; _x000B_(1R-endo)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol Acetate;  d-Borneol Acetate; _x000B_(+)-Borneol Acetate;  (+)-Bornyl Acetate;  d-Bornyl Acetate; 
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2CCC1(C2)C)(C)C
InChIInChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1
InChIKeyKGEKLUUHTZCSIP-SCVCMEIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Insoluble in glycerin, propylene glycol
Soluble (in ethanol)

(+)-Bornyl Acetate (CAS 20347-65-3): Procurement-Grade Monoterpene Ester for Chiral Bioactivity and Semiochemical Research


(+)-Bornyl acetate (CAS 20347-65-3) is a naturally occurring bicyclic monoterpene ester, a chiral constituent of coniferous essential oils . It is distinguished from its enantiomer and various structural analogs by its specific stereochemistry and resulting biological profile. This compound is a key procurement target for research where chirality determines bioactivity, such as in semiochemical studies, plant growth regulation assays, and enantioselective pharmacological investigations. The material is typically supplied as a defined, high-purity enantiomer (>98%), essential for reproducible experimental outcomes .

(+)-Bornyl Acetate: Why Generic 'Bornyl Acetate' or Racemic Mixtures Fail in Critical Assays


Substitution with generic 'bornyl acetate' (often a mixture of diastereomers/isobornyl acetate) or the (–)-enantiomer is not scientifically valid for applications reliant on stereospecific molecular interactions. Numerous studies demonstrate that the enantiomers of bornyl acetate exhibit starkly different, and sometimes opposing, biological activities in identical assay systems. Using racemic mixtures or the incorrect enantiomer introduces uncontrolled variability, confounds dose-response relationships, and can lead to false negative or misleading results in pheromone research, plant biology, and pharmacological studies. The evidence below quantifies the critical performance differences that mandate the specific procurement of the (+)-enantiomer [1].

(+)-Bornyl Acetate (20347-65-3): A Quantitative Evidence Guide for Differentiated Procurement


Enantiomer-Specific Sex Pheromone Activity in Periplaneta americana

(+)-Bornyl acetate demonstrates potent sex pheromonal activity in the American cockroach, whereas the (–)-enantiomer is significantly less active. In a direct behavioral assay, (+)-bornyl acetate elicited a response at a dose of 0.05 mg, while the enantiomer, (–)-bornyl propionate, required a 10-fold higher dose (0.5 mg) to achieve a weak effect [1]. Other related compounds, including esters not derived from (+)- or (–)-borneol, were completely inactive, underscoring the strict structural and stereochemical requirements for this biological function [1].

Semiochemistry Pest Control Behavioral Neuroscience

Differential Root Growth Inhibition in Arabidopsis thaliana Seedlings

(+)-Bornyl acetate exerts a stronger inhibitory effect on Arabidopsis thaliana root growth compared to its enantiomer. A direct comparative study in Arabidopsis seedlings found that roots exposed to (–)-bornyl acetate were significantly longer than those exposed to an equal concentration of (+)-bornyl acetate, indicating a higher potency for the (+)-enantiomer in suppressing root elongation .

Plant Biology Herbicide Development Allelopathy

Comparative Antiproliferative Activity Against Human Cancer Cell Lines

Bornyl acetate demonstrates selective antiproliferative activity against various human cancer cell lines. In a study using the MTT assay, bornyl acetate (stereochemistry not specified, but likely a reference standard) exhibited IC50 values ranging from 44.1 µg/mL (A549, lung carcinoma) to 85.6 µg/mL (MCF-7, breast adenocarcinoma), with the most potent activity against HT29 colon carcinoma cells (IC50 = 60.5 µg/mL) [1]. While this is class-level evidence for the molecule, it establishes a baseline for its potential as an anticancer lead compound.

Cancer Research Drug Discovery Natural Product Pharmacology

Procurement-Driven Application Scenarios for (+)-Bornyl Acetate (CAS 20347-65-3)


Semiochemical Research & Pest Management

Researchers studying insect olfaction and behavior require (+)-bornyl acetate for its validated, enantiomer-specific activity as a sex pheromone mimic in the American cockroach (Periplaneta americana). This application is directly supported by evidence showing that the (+)-enantiomer is active at 0.05 mg, a 10-fold higher potency than the (–)-enantiomer, making it an essential tool for behavioral assays, trap lure development, and neuroethological studies [1].

Plant Growth Regulation and Allelopathy Studies

Plant biologists investigating root development, allelopathic interactions, or novel herbicides utilize (+)-bornyl acetate for its specific and potent root growth inhibition in Arabidopsis thaliana. The documented stronger effect of the (+)-enantiomer compared to the (–)-enantiomer makes it the required standard for reproducible phenotypic screening and target identification studies in plant model systems [1].

Enantioselective Pharmacological Screening

Pharmacologists and medicinal chemists engaged in natural product-based drug discovery require the pure (+)-bornyl acetate enantiomer for screening against specific cellular targets. The compound's baseline antiproliferative activity against human cancer cell lines (e.g., IC50 of 44.1 µg/mL on A549 lung carcinoma cells) provides a critical benchmark for evaluating structural analogs, assessing enantioselective effects, and avoiding the confounding influence of the less active or inactive (–)-enantiomer [1].

Analytical Reference Standard for Chiral Quality Control

Quality control laboratories in the flavor, fragrance, and essential oil industries require high-purity (+)-bornyl acetate as a certified reference standard. It is essential for the development and validation of chiral GC-MS or HPLC methods used to verify the enantiomeric purity and authenticity of natural essential oils, such as Siberian fir needle oil, and to detect adulteration with cheaper racemic or synthetic mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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